molecular formula C15H20N4O3S B2436583 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide CAS No. 1797811-93-8

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methoxybenzenesulfonamide

Cat. No.: B2436583
CAS No.: 1797811-93-8
M. Wt: 336.41
InChI Key: DDIUPODAGAQMBE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a pyrimidine ring and a dimethylamino group suggests that this compound might have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any potential intermolecular interactions.


Chemical Reactions Analysis

Based on the functional groups present in this compound, it could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of thienyl-substituted pyridinium salts, including derivatives similar to the mentioned compound, have shown significant potential in the field of nonlinear optics (NLO). These compounds were synthesized and tested for their second-order NLO properties, revealing that some possess noncentrosymmetric structures with notable efficiency in second harmonic generation (SHG) tests. This highlights their potential application in optical technologies (Liang Li et al., 2012).

  • Research into benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, including structural analogs, has been conducted to evaluate their anti-HIV and antifungal activities. This study showcases the versatility of sulfonamide derivatives in pharmaceutical research, focusing on their potential as therapeutic agents against infections and diseases (M. Zareef et al., 2007).

Application in Photodynamic Therapy

  • A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups was synthesized for its high singlet oxygen quantum yield. This compound exhibits promising properties as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield. This emphasizes the compound's potential in medical applications, particularly in targeted cancer therapies (M. Pişkin et al., 2020).

Anticancer and Enzyme Inhibition

  • Sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment. The study illustrates the potential of these compounds as novel therapeutic agents for treating neurodegenerative diseases by inhibiting specific enzymes related to the disease's progression (M. Abbasi et al., 2018).

Molecular Dynamics and Computational Studies

  • Quantum chemical and molecular dynamic simulation studies have been performed to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion, demonstrating the broader application of sulfonamide derivatives in materials science. These studies offer insights into the adsorption behaviors and corrosion inhibition properties of these compounds, highlighting their potential in protecting metals from corrosion (S. Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide derivatives are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on similar compounds, it could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin .

Future Directions

The study and development of new sulfonamide derivatives is a vibrant field of research, particularly in the development of new pharmaceuticals . This compound could potentially be of interest in this context.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-8-15(19(2)3)18-14(17-11)10-16-23(20,21)13-7-5-6-12(9-13)22-4/h5-9,16H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIUPODAGAQMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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